5-(2-Methylphenoxy)pyridine-2-carboxylic acid
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Overview
Description
5-(2-Methylphenoxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C13H11NO3. It is a derivative of pyridine, featuring a carboxylic acid group at the 2-position and a 2-methylphenoxy group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylphenoxy)pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 2-methylphenol.
Reaction: The 2-chloropyridine undergoes a nucleophilic substitution reaction with 2-methylphenol in the presence of a base such as potassium carbonate (K2CO3) to form 5-(2-methylphenoxy)pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylphenoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong conditions to form more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Oxidation: More oxidized derivatives such as carboxylates or quinones.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
5-(2-Methylphenoxy)pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 5-(2-Methylphenoxy)pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Phenoxypyridine-2-carboxylic acid: Lacks the methyl group on the phenoxy ring.
5-(2-Chlorophenoxy)pyridine-2-carboxylic acid: Contains a chlorine atom instead of a methyl group on the phenoxy ring.
5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid: Contains a methoxy group instead of a methyl group on the phenoxy ring.
Uniqueness
5-(2-Methylphenoxy)pyridine-2-carboxylic acid is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, potentially leading to different interactions with biological targets compared to its analogs .
Properties
IUPAC Name |
5-(2-methylphenoxy)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-4-2-3-5-12(9)17-10-6-7-11(13(15)16)14-8-10/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMKSSALQMFMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CN=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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